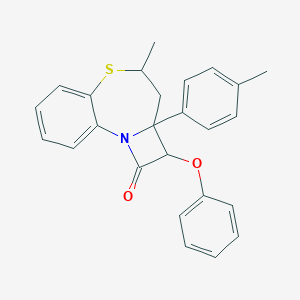![molecular formula C24H25N3O4S B312892 2-[methyl(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B312892.png)
2-[methyl(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[methyl(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide is a complex organic compound with a molecular formula of C17H20N2O3S. This compound is known for its unique chemical structure, which includes a benzamide core with various functional groups attached, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[methyl(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through a carbamoylation reaction, where the benzamide derivative reacts with phenylethyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[methyl(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[methyl(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Eigenschaften
Molekularformel |
C24H25N3O4S |
|---|---|
Molekulargewicht |
451.5 g/mol |
IUPAC-Name |
2-[[2-[methyl(methylsulfonyl)amino]benzoyl]amino]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C24H25N3O4S/c1-17(18-11-5-4-6-12-18)25-23(28)19-13-7-9-15-21(19)26-24(29)20-14-8-10-16-22(20)27(2)32(3,30)31/h4-17H,1-3H3,(H,25,28)(H,26,29) |
InChI-Schlüssel |
IOFFHYXXICEZMT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3N(C)S(=O)(=O)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3N(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-2,4a,6-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one](/img/structure/B312809.png)
![7-(4-Bromophenyl)-4,5-diphenyl-8-thia-2-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one](/img/structure/B312810.png)
![N-[1-(2-oxodihydro-3(2H)-furanylidene)ethyl]benzamide](/img/structure/B312812.png)
![1-[4-(Heptylsulfanyl)phenyl]-1-propanone](/img/structure/B312813.png)
![1-[4-(Hexylsulfanyl)phenyl]-1-propanone](/img/structure/B312814.png)
![1-[4-(Hexylamino)phenyl]ethanone](/img/structure/B312817.png)
![triethyl 5-benzoyl-6-(3-chlorophenyl)-7a-phenyl-6,7,7a,8,9,10-hexahydro-5H-pyrrolo[1,2-a][1,5]benzodiazepine-8,9,10-tricarboxylate](/img/structure/B312818.png)
![4-[(1-Phenylethyl)amino]-3-penten-2-one](/img/structure/B312819.png)

![5-benzoyl-4-methyl-2a-(4-methylphenyl)-2-phenoxy-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one](/img/structure/B312821.png)
![5-(4-Chlorophenyl)-4-phenoxy-7-phenyl-8-thia-2-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one](/img/structure/B312822.png)
![7-(4-Chlorophenyl)-4-phenoxy-5-phenyl-8-thia-2-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one](/img/structure/B312823.png)

![8-Benzoyl-7-(4-methoxyphenyl)-4-phenoxy-5-phenyl-2,8-diazatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one](/img/structure/B312832.png)
